molecular formula C9H11BrO B1272261 1-Bromo-4-methoxy-2,5-dimethylbenzene CAS No. 58106-25-5

1-Bromo-4-methoxy-2,5-dimethylbenzene

Cat. No. B1272261
CAS RN: 58106-25-5
M. Wt: 215.09 g/mol
InChI Key: YSSZMKUHFOKNPD-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2,5-dimethylbenzene is a brominated aromatic compound with methoxy and methyl substituents on the benzene ring. It is related to various other brominated aromatic compounds that have been studied for their potential applications in polymer synthesis, photoluminescence, and as intermediates in the synthesis of therapeutic agents and photochromic materials.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves multi-step reactions, including bromination, formylation, and various coupling reactions. For instance, the synthesis of a green light-emitting monomer closely related to 1-Bromo-4-methoxy-2,5-dimethylbenzene was achieved through a Horner-Wittig-Emmons reaction, starting from 1,4-dimethoxybenzene and proceeding through several intermediate steps . Another study demonstrated the regioselective bromination of a dimethoxy-dimethylbenzene derivative, leading to various bromination products, including a compound with a single crystal X-ray structure presented .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with the potential for various isomers depending on the position of the substituents on the benzene ring. For example, the crystal structure of a dibromomethyl derivative of 4-methoxy-2-methylbenzene revealed weak intermolecular O→Br charge-transfer interactions, suggesting the importance of halogen bonding in the solid-state structure . Another study provided crystal structures of different brominated compounds, showing how the presence of bromomethyl substituents can lead to the formation of two-dimensional aggregates in the crystal .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including further bromination, which can be influenced by the nature of substituents on the benzene ring. For example, the reaction of dimethyl-methoxybenzyl alcohols with bromine water resulted in bromination products of aromatic nuclei and the formation of dibromo and tribromo derivatives . The choice of solvent and conditions can lead to different bromination products, as shown in the selective bromination of dimethoxy-dimethylbenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Photoluminescent properties are of particular interest, as seen in the synthesis of bis-(α-cyano-4-methoxystyryl)benzenes, which exhibit high photoluminescence and significant bathochromic shifts in their emission spectra . The light-emitting performance of related compounds has been investigated, with findings indicating specific absorption and emission wavelengths . Additionally, the crystal structures of these compounds can reveal insights into their intermolecular interactions and how these might affect their physical properties .

Scientific Research Applications

Chemical Properties and Interactions

1-Bromo-4-methoxy-2,5-dimethylbenzene, a derivative of dimethylbenzene, demonstrates significant chemical properties and interactions. Liu et al. (2001) investigated a related compound, 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, highlighting its major product status in the radical bromination of 4-methoxy-1,2-dimethylbenzene. This study provides insights into the intermolecular interactions of similar brominated compounds, suggesting potential applications in chemical synthesis and material science (Liu, Kilner, Thornton-Pett, & Halcrow, 2001).

Application in Organic Synthesis

The compound's utility in organic synthesis is further demonstrated by Aitken et al. (2016). They explored the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products, including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This underscores its potential for creating novel compounds with specific chemical properties (Aitken, Jethwa, Richardson, & Slawin, 2016).

Electroluminescent Properties

Leung et al. (2002) investigated the electroluminescent properties of short poly(phenylene vinylene) chains grafted poly(organophosphazene), utilizing a related compound, 1,4-bischloromethyl-2,5-dimethoxybenzene. This research highlights the potential of such brominated compounds in the development of organic light-emitting diodes (OLEDs), which are crucial in modern display technologies (Leung, Liu, Wong, & Kwong, 2002).

Contribution to Liquid Crystal Research

Bertini et al. (2003) explored the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene. This research contributes to the understanding of chiral precursor compounds in the synthesis of chiral liquid crystals. Such studies are pivotal in advancing the field of liquid crystal displays and other related technologies (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Industrial Process Development

Zhang et al. (2022) demonstrated the practical industrial scale-up of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, utilized in the manufacturing of SGLT2 inhibitors. This research underscores the importance of such brominated compounds in pharmaceutical manufacturing processes, especially for diabetes therapy (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).

Safety And Hazards

The safety data sheet for 1-Bromo-4-methoxy-2,5-dimethylbenzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-bromo-4-methoxy-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSZMKUHFOKNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372910
Record name 4-Bromo-2,5-dimethylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methoxy-2,5-dimethylbenzene

CAS RN

58106-25-5
Record name 4-Bromo-2,5-dimethylanisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-methoxy-2,5-dimethylbenzene
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Synthesis routes and methods I

Procedure details

A solution of NBS (306.9 g, 1.724 mol, 1.1 equiv) in DMF (850 mL) was treated dropwise with 2,5-dimethylanisole (4, 213.2 g, 220.9 mL, 1.567 mol) at 25° C. under N2. The reaction temperature was maintained under 60° C. during the addition of 2,5-dimethylanisole. The resulting reaction mixture was stirred at room temperature for an additional 1 h before being treated with H2O (2000 mL) and heptane (1000 mL). The two layers were separated and the aqueous layer was extracted with heptane (500 mL). The combined organic extracts were washed with H2O (4×800 mL), and saturated NaCl solution (500 mL), dried over MgSO4, and concentrated in vacuo. The crude product (5, 329.8 g, 336.9 g theoretical, 97.9%) was obtained as pale-yellow oil.
Name
Quantity
306.9 g
Type
reactant
Reaction Step One
Quantity
220.9 mL
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
97.9%

Synthesis routes and methods II

Procedure details

Bromine (291.5 g, 1835 mmol) was added dropwise to a mixture of 2,5-dimethylanisole (250 g, 1835 mmol) and Fe powder (3.25 g) while stirring. The commencement of the reaction could be observed by means of the evolution of gas. The remaining bromine was then added dropwise over a period of 30-40 minutes at room temperature while cooling on a water bath. The reaction mixture was stirred further for about 4 hours. The solution was subsequently separated from the Fe powder, a little chloroform was added and the mixture was shaken with water, leading to the solution becoming lighter in color. After shaking with 50 ml of saturated aqueous Na2SO3 solution, the solution had become completely decolorized. It was shaken once more with dilute aqueous NaOH and twice with H2O and, after drying, the solvent was taken off. The crude product was fractionally distilled under reduced pressure.
Quantity
291.5 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromine (291.5 g, 1835 mmol) was added dropwise with stirring to an initially introduced mixture of 2,5-dimethylanisole (250 g, 1835 mmol) and Fe powder (3.25 g). The commencement of the reaction was evident from gas evolution. The remainder of the bromine was subsequently added dropwise over the course of 30-40 minutes at room temperature with water-bath cooling. The reaction mixture was stirred for about a further 4 hours. The Fe powder was subsequently separated off, a little chloroform was added to the solution, and the solution was washed by shaking with water, resulting in the solution becoming paler. After the solution had been shaken with 50 ml of saturated aqueous Na2SO3 solution, it had become completely colorless. The solution was shaken again with dilute aqueous NaOH and twice with H2O and dried, and the solvent was stripped off. The crude product was subjected to fractional distillation under reduced pressure.
Quantity
291.5 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
3.25 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In a three-neck flask, 60 g (4.4×10−1 mol) of 2,5-dimethylanisole was dissolved in 600 ml of CHCl3, and then cooled to 0° C. using ice bath. To the solution, 70.32 g (4.4×10−1 mol) of Br2 in 200 ml of CCl4 was added dropwise over 1 hour. While maintaining the reaction solution at 0° C., the reaction was left to stand for 7 hours. The reaction solution was washed 3 times with NaOH saturated solution and distilled under reduced pressure, to remove the solvent. The remaining liquid was vacuum-distilled, to produce the title compound in a liquid state. Yield: 89% (83.14 g).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
70.32 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-methoxy-2,5-dimethylbenzene
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Citations

For This Compound
2
Citations
DM Johansson, X Wang, T Johansson… - …, 2002 - ACS Publications
The synthesis and characterization of two new soluble poly(p-phenylenevinylenes) (PPVs) are reported. The polymers are poly(2-(2‘,5‘-bis(octyloxy)benzene)-1,4-phenylenevinylene) (…
Number of citations: 53 pubs.acs.org
CW Cheung, SL Buchwald - The Journal of Organic Chemistry, 2014 - ACS Publications
A method for the hydroxylation of aryl and heteroaryl halides, promoted by a catalyst based on a biarylphosphine ligand tBuBrettPhos (L5) and its corresponding palladium precatalyst (1…
Number of citations: 62 pubs.acs.org

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